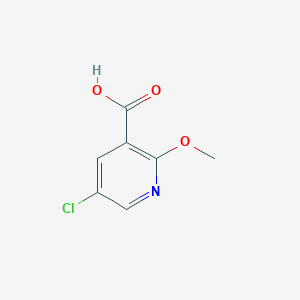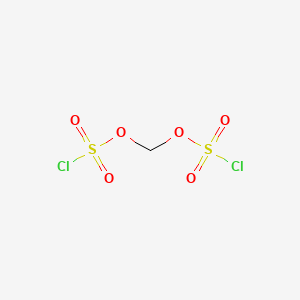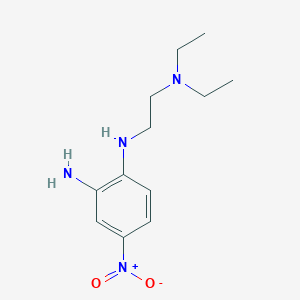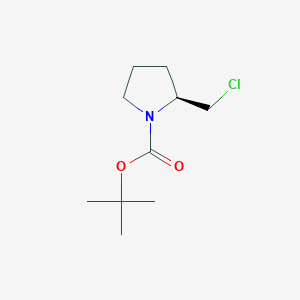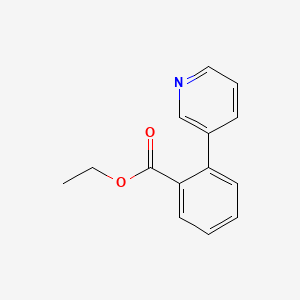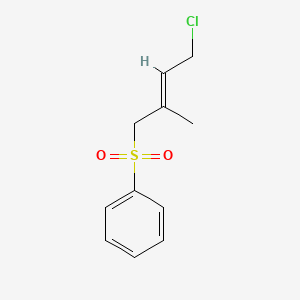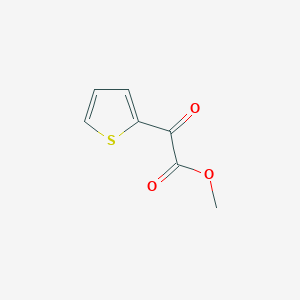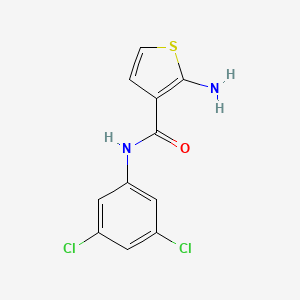
2-amino-N-(3,5-dichlorophenyl)thiophene-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Thiophene Derivatives in Medicinal Chemistry
Thiophene derivatives exhibit a broad spectrum of biological activities, making them significant in medicinal chemistry. They have been identified for their antimicrobial, anticancer, antiparasitic, anti-inflammatory, and antihypertensive activities. These compounds are present in several drugs and have applications in agrochemicals, flavors, and dyes due to their valuable bioactivities (Xuan, 2020).
Chemical and Biological Properties
Research on thiophene analogues like benzothiazoles and thiochromones highlights their diverse chemical reactivity and potential biological significance. For instance, substituted acyl thioureas and acyl thiosemicarbazides, derivatives of thiophene, show promising biological activities, including antimicrobial and fungicidal properties, underlining their potential in developing new therapeutic agents (Kholodniak & Kovalenko, 2022).
Environmental Impact and Biodegradation
The environmental behavior of thiophene-based compounds, especially those found in petroleum and its products, has been a subject of study. The biodegradation of condensed thiophenes, such as dibenzothiophene and its derivatives, is crucial for understanding the fate of these compounds in petroleum-contaminated environments. Studies indicate that microorganisms play a significant role in the degradation of these organosulfur compounds, pointing towards eco-friendly remediation strategies (Kropp & Fedorak, 1998).
Direcciones Futuras
Thiophene derivatives, including “2-amino-N-(3,5-dichlorophenyl)thiophene-3-carboxamide”, have potential for groundbreaking studies. They are a potential class of biologically active compounds and play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Propiedades
IUPAC Name |
2-amino-N-(3,5-dichlorophenyl)thiophene-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Cl2N2OS/c12-6-3-7(13)5-8(4-6)15-11(16)9-1-2-17-10(9)14/h1-5H,14H2,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTYGHIZQZQRROA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1C(=O)NC2=CC(=CC(=C2)Cl)Cl)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Cl2N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-N-(3,5-dichlorophenyl)thiophene-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

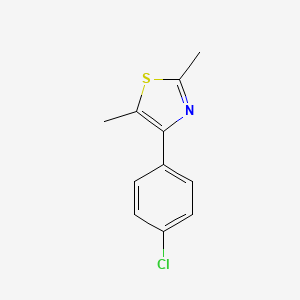
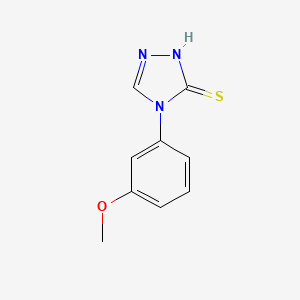
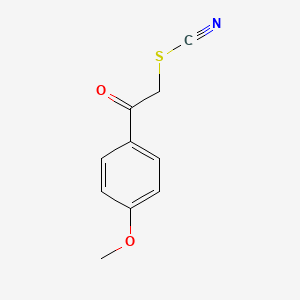
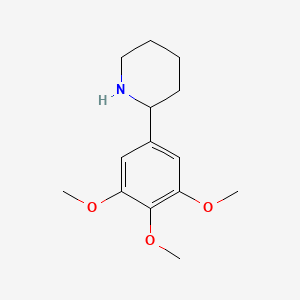
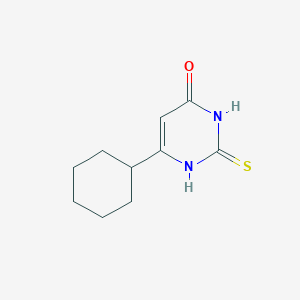
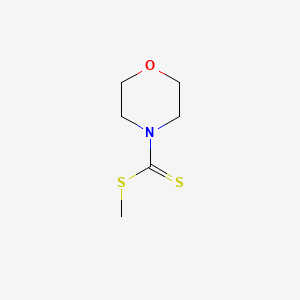
![2-[2-[4-(1,2-Diphenylbut-1-enyl)phenoxy]ethyl-methylamino]ethanol](/img/structure/B1353049.png)
